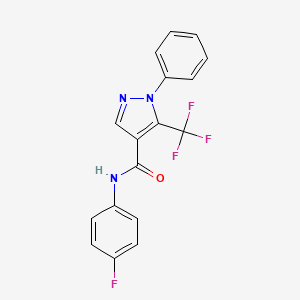![molecular formula C23H18N2O5 B2482099 N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide CAS No. 342596-39-8](/img/structure/B2482099.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound is related to a series of compounds synthesized for exploring various biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions. The interest in such compounds often stems from their potential therapeutic applications and the understanding of their chemical and physical properties (Zablotskaya et al., 2013).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions under specific conditions to achieve the desired chemical structure. These processes are characterized using various techniques such as NMR, IR spectroscopy, mass spectrometry, and sometimes crystal X-ray studies to confirm the conformational features of the synthesized compounds (Zablotskaya et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, such as single crystal X-ray study, is crucial for understanding the conformational features of these compounds. This analysis aids in correlating the biological activity with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving the compound often result in the formation of derivatives with varied biological activities. The reactions are typically designed to explore the relationship between chemical structure and biological function, aiming to identify compounds with significant therapeutic potential (Zablotskaya et al., 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are essential for the compound's characterization. These properties are determined through analytical techniques and are critical for the compound's application in further biological studies (Zablotskaya et al., 2013).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets are analyzed through experimental studies. These properties help in understanding the compound's mechanism of action and its potential as a therapeutic agent (Zablotskaya et al., 2013).
科学的研究の応用
Synthesis and Characterization
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide, were synthesized and characterized. These compounds demonstrated significant biological activities due to their unique structural features, which were determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. A single crystal X-ray study provided insights into their conformational features, which are crucial for understanding their reactivity and interaction with biological targets (Zablotskaya et al., 2013).
Biological Activity
The synthesized compounds, including those related to N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide, showed a range of biological activities. They exhibited sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and NO-induction ability, highlighting their potential in developing new therapeutic agents. Some compounds also demonstrated antimicrobial action, which could be valuable in addressing microbial resistance issues (Zablotskaya et al., 2013).
Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction mechanisms of these compounds with biological targets. These studies help predict the binding modes and rationalize the structure-activity relationships, crucial for drug design and development. By understanding how these compounds interact with specific receptors or enzymes, researchers can optimize their structures for improved efficacy and selectivity (Abuelizz et al., 2017).
Material Science Applications
Beyond their biological applications, compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide have been explored in material science. For instance, they have been used in creating smart fluorescent materials for fabricating rewritable and self-erasable fluorescent platforms. These materials exhibit thermo/mechanochromism and tunable solid-state fluorescence, which can be exploited in various technological applications, including information storage and security labeling (Hariharan et al., 2016).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(24-12-14-7-8-18-19(11-14)30-13-29-18)9-10-25-22(27)16-5-1-3-15-4-2-6-17(21(15)16)23(25)28/h1-8,11H,9-10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHMCIRSVCDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
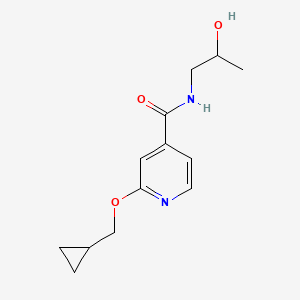
![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)
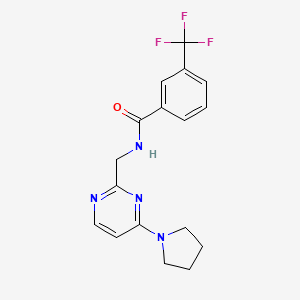
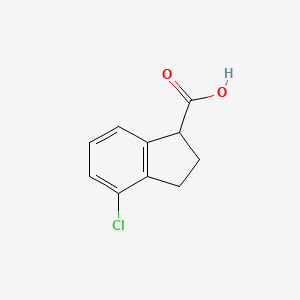
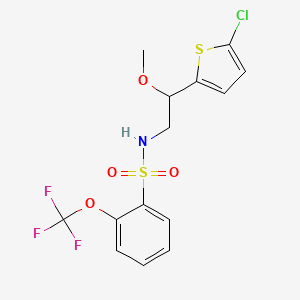
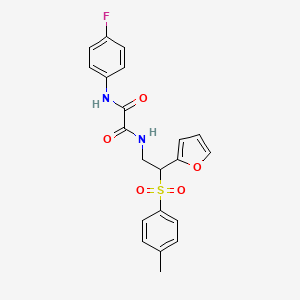
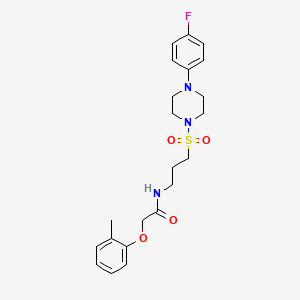
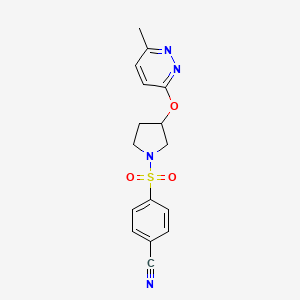
![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)
